molecular formula C23H26N2O6S2 B13645076 (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-amino-3-carboxypropyl)disulfanyl)butanoic acid

(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-amino-3-carboxypropyl)disulfanyl)butanoic acid

Cat. No.: B13645076
M. Wt: 490.6 g/mol
InChI Key: HFVYNJJFTYVQDX-ANYOKISRSA-N
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Description

(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-amino-3-carboxypropyl)disulfanyl)butanoic acid: is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino acid backbone, and a disulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-amino-3-carboxypropyl)disulfanyl)butanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The disulfide linkage is introduced through a series of thiol-disulfide exchange reactions. The final product is obtained through purification techniques such as chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and coupling reactions. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The disulfide linkage in the compound can undergo oxidation to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to yield free thiol groups.

    Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Free thiol groups.

    Substitution: Free amino group after Fmoc removal.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of peptides and proteins

Biology: In biological research, this compound is used to study protein folding and stability. The disulfide linkage plays a key role in the formation of tertiary and quaternary structures of proteins.

Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its ability to form stable disulfide bonds makes it a valuable tool in the development of drugs that target specific proteins.

Industry: In the industrial sector, this compound is used in the production of synthetic peptides and proteins for various applications, including enzyme production and biocatalysis.

Mechanism of Action

The mechanism of action of (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-amino-3-carboxypropyl)disulfanyl)butanoic acid involves its ability to form disulfide bonds with other thiol-containing molecules. This interaction is crucial for the stabilization of protein structures and the formation of functional biomolecules. The Fmoc group serves as a protective group during synthesis, allowing for selective reactions at the amino group.

Comparison with Similar Compounds

  • (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid
  • (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-mercaptobutanoic acid
  • (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-mercaptopentanoic acid

Comparison: While these similar compounds also contain the Fmoc-protected amino group, they differ in the length and structure of the side chain. The presence of the disulfide linkage in (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-amino-3-carboxypropyl)disulfanyl)butanoic acid makes it unique, as it allows for the formation of stable disulfide bonds, which are essential for the stability and function of many biomolecules.

Properties

Molecular Formula

C23H26N2O6S2

Molecular Weight

490.6 g/mol

IUPAC Name

2-amino-4-[[(3S)-3-carboxy-3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]disulfanyl]butanoic acid

InChI

InChI=1S/C23H26N2O6S2/c24-19(21(26)27)9-11-32-33-12-10-20(22(28)29)25-23(30)31-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-20H,9-13,24H2,(H,25,30)(H,26,27)(H,28,29)/t19?,20-/m0/s1

InChI Key

HFVYNJJFTYVQDX-ANYOKISRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCSSCCC(C(=O)O)N)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSSCCC(C(=O)O)N)C(=O)O

Origin of Product

United States

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